N-(2,3-dimethylphenyl)-6-hydroxypyrimidine-4-carboxamide
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Overview
Description
N-(2,3-dimethylphenyl)-6-hydroxypyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely found in nature, particularly in nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-6-hydroxypyrimidine-4-carboxamide typically involves the reaction of 2,3-dimethylaniline with ethyl acetoacetate under basic conditions to form the corresponding β-alanine derivative. This intermediate is then cyclized with urea or potassium thiocyanate to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-6-hydroxypyrimidine-4-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivative.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the aromatic ring or the pyrimidine core.
Scientific Research Applications
N-(2,3-dimethylphenyl)-6-hydroxypyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-α-methyl-β-alanine
- N-(3,5-dimethylphenyl)-6-hydroxypyrimidine-4-carboxamide
- 1-aryl substituted dihydropyrimidinediones
Uniqueness
N-(2,3-dimethylphenyl)-6-hydroxypyrimidine-4-carboxamide is unique due to its specific substitution pattern on the aromatic ring and the hydroxyl group on the pyrimidine core. This unique structure can lead to distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-8-4-3-5-10(9(8)2)16-13(18)11-6-12(17)15-7-14-11/h3-7H,1-2H3,(H,16,18)(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPMRNDZQYCRNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=O)NC=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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